
4-(2-Chloro-3-fluorophenyl)thiosemicarbazide
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Overview
Description
4-(2-Chloro-3-fluorophenyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by a phenyl ring substituted with chlorine at position 2 and fluorine at position 3, attached to a thiosemicarbazide backbone. The combination of chlorine (electron-withdrawing) and fluorine (small, electronegative) substituents likely influences its electronic and steric properties, modulating interactions with biological targets such as enzymes or microbial membranes .
Preparation Methods
The synthesis of 4-(2-Chloro-3-fluorophenyl)thiosemicarbazide typically involves the reaction of 2-chloro-3-fluoroaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-Chloro-3-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Chloro-3-fluorophenyl)thiosemicarbazide is a chemical compound with a thiosemicarbazide moiety attached to a phenyl ring, further substituted with chlorine and fluorine atoms. With the molecular formula C7H5ClFN3S and a molecular weight of approximately 219.67 g/mol, this compound is of interest in medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities.
Scientific Research Applications
This compound has applications in scientific research, particularly in medicinal chemistry, serving as an intermediate in synthesizing pharmaceutical compounds, especially those targeting bacterial and viral infections. Research also indicates it exhibits significant biological activities, functioning as an antimicrobial and antiviral agent.
Mechanism of Action
The compound's mechanism of action likely involves the inhibition of specific enzymes or proteins crucial for microbial survival and interference with viral replication processes. Molecular docking studies suggest that this compound interacts with specific residues of target enzymes, stabilizing its binding through hydrogen bonds and hydrophobic interactions. For example, interactions with amino acid residues such as Val283 and Ser282 have been noted, which are critical for enzyme inhibition.
Antimicrobial Activity
this compound shows potential therapeutic applications in treating infections. Thiosemicarbazides, in general, have demonstrated promising antifungal activity . A study analyzed the antibacterial effects of various thiosemicarbazides against Gram-positive bacteria, indicating that electron-withdrawing groups at the para position increased activity against strains such as Staphylococcus aureus and Bacillus cereus.
Comparison with Similar Compounds
The unique combination of chlorine and fluorine atoms in this compound distinguishes it from other derivatives, impacting its solubility, reactivity, and biological effectiveness.
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(3-Chlorophenyl)thiosemicarbazide | Chlorine at the para position | Moderate antimicrobial activity |
4-(4-Methoxyphenyl)thiosemicarbazide | Methoxy group at para position | Enhanced anti-inflammatory properties |
4-(2-Fluorophenyl)thiosemicarbazide | Fluorine at the ortho position | Exhibits lower potency against microbes |
4-(2-Bromo-3-fluorophenyl)thiosemicarbazide | Bromine substitution | Potentially higher cytotoxicity |
Mechanism of Action
The mechanism of action of 4-(2-Chloro-3-fluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms. The compound may also interfere with the replication of viral DNA or RNA, thereby preventing the spread of infections .
Comparison with Similar Compounds
Comparison with Similar Thiosemicarbazide Derivatives
Thiosemicarbazides exhibit structure-activity relationships (SARs) heavily dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-(2-Chloro-3-fluorophenyl)thiosemicarbazide with key analogs:
Key Observations :
Substituent Position: Ortho/Meta Substitution: Compounds with substituents at positions 2 or 3 (e.g., 2-Cl, 3-F) often exhibit enhanced bioactivity due to steric and electronic modulation of target binding. For example, 4-(3-methoxyphenyl)thiosemicarbazide shows superior antibacterial activity compared to para-substituted analogs .
Electronic Effects: Electron-withdrawing groups (Cl, NO₂) increase electrophilicity, enhancing binding to nucleophilic residues in target proteins. For instance, nitro-substituted derivatives show potent antinociceptive effects . Fluorine’s high electronegativity and small size improve metabolic stability and bioavailability, as seen in fluorinated AChE inhibitors .
Lipophilicity :
- Chlorine and bromine substituents increase lipophilicity (logP), correlating with improved antituberculosis activity. For example, 4-(2-iodophenyl)thiosemicarbazide exhibits strong activity against M. tuberculosis (MIC = 2 µg/mL) due to enhanced membrane permeability .
Biological Activity
4-(2-Chloro-3-fluorophenyl)thiosemicarbazide is a compound belonging to the thiosemicarbazide class, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thiosemicarbazide backbone with a chloro and fluorine substitution on the phenyl ring, which significantly influences its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity . It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.63 |
Bacillus cereus | 15.63 |
Micrococcus luteus | 15.63 |
Candida albicans | 1.56 |
The compound demonstrated a bacteriostatic effect with an MBC/MIC ratio greater than 4, indicating its potential as an antibacterial agent .
Antiviral Activity
In addition to its antibacterial properties, thiosemicarbazides have been investigated for their antiviral activity . Although specific data on this compound is limited, related compounds in the thiosemicarbazide class have shown significant antiviral effects against various viruses, suggesting potential pathways for further research .
Anticancer Activity
Thiosemicarbazides are recognized for their anticancer properties , particularly in inducing apoptosis in cancer cell lines. Studies have shown that compounds within this class can inhibit cell proliferation and induce cell death in various cancer types, including leukemia and breast cancer. The cytotoxic effects of this compound are likely influenced by its structural characteristics:
Cancer Cell Line | IC50 (µM) |
---|---|
SW620 (Colon Cancer) | 5.8 |
K-562 (Leukemia) | 7.6 |
MCF-7 (Breast Cancer) | 6.5 |
The compound's mechanism of action may involve the inhibition of specific kinases associated with cancer progression .
Anthelmintic Activity
Recent studies have evaluated the anthelmintic activity of thiosemicarbazides, including this compound. It has been reported to cause significant mortality in nematodes at concentrations of 11.12 mg/mL, demonstrating its potential as an anthelmintic agent:
Concentration (mg/mL) | Mortality (%) |
---|---|
11.12 | 100 |
5.56 | 75 |
This suggests that the compound could be effective against parasitic infections caused by nematodes .
The biological activities of thiosemicarbazides are attributed to several mechanisms, including:
- Inhibition of DNA synthesis : Compounds can interfere with nucleic acid metabolism.
- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.
- Disruption of cellular membranes : Leading to increased permeability and eventual cell lysis.
Case Studies and Research Findings
A variety of studies have highlighted the biological efficacy of thiosemicarbazides:
- A study reported that derivatives showed strong antifungal activity against Candida strains with MIC values as low as 1.56 µg/mL .
- Another investigation demonstrated that certain thiosemicarbazides could selectively target multidrug-resistant cancer cells, enhancing therapeutic efficacy while minimizing cytotoxicity to normal cells .
- Research on anthelmintic properties revealed that these compounds could outperform conventional treatments like albendazole in certain cases .
Q & A
Basic Research Questions
Q. How is 4-(2-Chloro-3-fluorophenyl)thiosemicarbazide synthesized, and what analytical methods confirm its purity?
- Methodology : Synthesis typically involves reacting substituted benzaldehydes (e.g., 2-chloro-3-fluorobenzaldehyde) with thiosemicarbazide under acidic conditions (e.g., glacial acetic acid in ethanol) to form the thiosemicarbazone intermediate, followed by purification via recrystallization. Analytical confirmation includes:
- NMR spectroscopy to verify hydrogen and carbon environments.
- IR spectroscopy to identify functional groups (e.g., C=S stretching at ~1300 cm⁻¹).
- X-ray crystallography for unambiguous structural determination .
Q. What spectroscopic techniques characterize the tautomeric forms of thiosemicarbazide derivatives?
- Experimental Approach :
- NMR : Chemical shifts of NH and thione protons distinguish keto-enol tautomers.
- IR : Absence of C–SH stretches (~2600 cm⁻¹) confirms thione dominance.
- X-ray crystallography : Resolves solid-state tautomeric preferences, often showing stabilized thione-carbonyl forms via hydrogen bonding .
Q. What biological activities are reported for thiosemicarbazide derivatives, and how are they evaluated?
- Assays :
- Antimicrobial activity : Tested via broth microdilution against pathogens (e.g., Staphylococcus aureus, Candida albicans), with MIC values compared to standard drugs like chloramphenicol .
- Anticancer potential : MTT assays on cancer cell lines (e.g., melanoma) to assess cytotoxicity .
Advanced Research Questions
Q. How do computational methods like DFT predict tautomer stability in thiosemicarbazide derivatives?
- Methodology :
- B3LYP/6-311++G(3df,3pd) basis sets calculate energy differences between tautomers.
- Solvent effects : Polarizable continuum models (PCM) simulate aqueous environments.
- Frontier molecular orbitals (HOMO-LUMO) : Predict reactivity and electronic transitions. Results align with experimental IR/NMR data .
Q. How can contradictions between X-ray and NMR data on tautomeric forms be resolved?
- Strategies :
- Temperature-dependent NMR : Captures dynamic equilibria in solution.
- Periodic DFT calculations : Compare solid-state (X-ray) vs. solution (NMR) environments.
- Non-covalent interaction (NCI) analysis : Maps hydrogen bonds and π-π stacking influencing solid-state stabilization .
Q. What role do substituents (e.g., Cl, F) play in modulating electronic properties and reactivity?
- Analysis :
- Electrostatic potential (MEP) maps : Visualize electron-deficient regions (e.g., fluorophenyl groups enhance electrophilicity).
- Hammett constants : Quantify substituent effects on reaction rates (e.g., electron-withdrawing Cl/F groups stabilize thione tautomers) .
Q. How do non-covalent interactions stabilize crystal structures of thiosemicarbazide derivatives?
- Key Interactions :
Properties
Molecular Formula |
C7H7ClFN3S |
---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
1-amino-3-(2-chloro-3-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H7ClFN3S/c8-6-4(9)2-1-3-5(6)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI Key |
CJCITUDKQJPHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)NC(=S)NN |
Origin of Product |
United States |
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